Product packaging for 2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl(Cat. No.:CAS No. 612543-66-5)

2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B12090132
CAS No.: 612543-66-5
M. Wt: 218.24 g/mol
InChI Key: VQRDHUIACWSKLR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H12F2 and its molecular weight is 218.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12F2 B12090132 2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl CAS No. 612543-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

612543-66-5

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

2,3-difluoro-1-methyl-4-(4-methylphenyl)benzene

InChI

InChI=1S/C14H12F2/c1-9-3-6-11(7-4-9)12-8-5-10(2)13(15)14(12)16/h3-8H,1-2H3

InChI Key

VQRDHUIACWSKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C=C2)C)F)F

Origin of Product

United States

Significance of Biphenyl Scaffolds in Modern Chemical Research

Biphenyl (B1667301) scaffolds, characterized by two phenyl rings connected by a single carbon-carbon bond, are fundamental structural motifs in modern chemical research. wikipedia.orgbiosynce.com Their utility spans a vast range of scientific disciplines, from medicinal chemistry to materials science. The biphenyl unit is a key component in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents, where its structure can influence solubility, metabolic stability, and how the drug binds to target proteins. biosynce.com In the realm of materials science, biphenyls are integral to the production of polymers like liquid-crystal polymers (LCPs), which possess high strength, and heat and chemical resistance. biosynce.com They are also used in the dye industry, as the extended conjugated system of biphenyls can absorb light in the visible spectrum. biosynce.com Furthermore, biphenyl is a notable starting material for polychlorinated biphenyls (PCBs) and serves as an intermediate for producing emulsifiers, optical brighteners, and crop protection products. wikipedia.org

Impact of Fluorine Substitution on Aromatic Systems for Research Applications

The strategic incorporation of fluorine atoms into aromatic systems like biphenyls is a transformative tool in chemical research, significantly altering a molecule's properties. numberanalytics.comnumberanalytics.com As the most electronegative element, fluorine's presence has profound electronic effects, withdrawing electron density from the aromatic ring. numberanalytics.com This can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), which can decrease the compound's reactivity toward electron-rich species. numberanalytics.com This modification is crucial in designing pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Fluorine substitution also imparts significant steric effects and can enhance properties like thermal stability and chemical resistance in materials such as fluoropolymers. numberanalytics.comnumberanalytics.comnih.gov In medicinal chemistry, replacing hydrogen with fluorine can improve a drug's metabolic stability and ability to cross cell membranes. numberanalytics.comnih.gov While a single fluorine substitution can sometimes compromise the inhibitory potency of a compound, in other cases, multiple fluorine atoms are well-tolerated and only modestly affect potency. nih.gov This highlights the nuanced and context-dependent impact of fluorination in drug design. nih.gov

Overview of 2,3 Difluoro 4,4 Dimethyl 1,1 Biphenyl Within Substituted Biphenyl Chemistry

Catalytic Approaches to Biphenyl Derivatives

The formation of the pivotal C-C bond in biphenyl structures is most effectively achieved through catalytic cross-coupling reactions. These reactions involve the coupling of two different aryl partners, typically an organohalide and an organometallic reagent, facilitated by a metal catalyst. Palladium has historically been the metal of choice, though more cost-effective alternatives like nickel and classical methods using copper also provide viable synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern biaryl synthesis due to its high efficiency, functional group tolerance, and predictable reactivity. Several named reactions fall under this category, each utilizing a different organometallic coupling partner.

The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing biphenyls, owing to the stability, commercial availability, and low toxicity of its organoboron reagents. libretexts.orgsigmaaldrich.com The reaction couples an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.org

General Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: libretexts.orggoogle.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2,3-difluorobenzene), forming a Pd(II) complex. This step is often the rate-determining step of the cycle. google.com

Transmetalation: The base activates the organoboron compound (e.g., 4-methylphenylboronic acid), forming a borate (B1201080) species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Synthetic Application for this compound: A plausible and efficient route to the target compound involves the Suzuki-Miyaura coupling of 1-bromo-2,3-difluorobenzene with 4-methylphenylboronic acid . The necessary precursors are readily synthesized or commercially available. biosynth.comtcichemicals.com

While a specific protocol for this exact transformation is not prominently documented, conditions for similar reactions involving fluorinated substrates are well-established. elsevierpure.com The synthesis of polyfluorinated biphenyls often requires specific ligands and conditions to achieve high yields. elsevierpure.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides This table presents typical conditions found for related reactions, not for the specific target compound.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYieldReference
BromobenzenePhenylboronic acidNHC-Pd(II) complexKOHH₂O/2-propanolHigh nih.gov
Aryl BromidePotassium cyclopropyl (B3062369) trifluoroboratePd(dppf)Cl₂--Good nih.gov
Phenyl IodidePentafluorophenylboronic acidPd(PPh₃)₄ / Ag₂OCsF->90% elsevierpure.com

Heck Reaction: The Heck reaction typically couples an aryl halide with an alkene to form a substituted alkene. chemspider.com The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. chemspider.com While a powerful tool for C-C bond formation, it is not a direct method for synthesizing a saturated biphenyl like this compound.

Stille Coupling: The Stille reaction provides a versatile alternative, coupling an organohalide with an organotin reagent (stannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups.

General Mechanism: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the transmetalation step, the organic group is transferred from the organostannane reagent to the palladium center.

Synthetic Application: The synthesis of this compound via Stille coupling would involve reacting 1-bromo-2,3-difluorobenzene with tributyl(4-methylphenyl)stannane . A catalyst system often consists of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. nih.gov A significant drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. libretexts.org

Table 2: Example of Stille Coupling with Aryl Sulfonates This table presents data for a related Stille reaction to illustrate typical components.

ElectrophileStannaneCatalyst/LigandAdditiveSolventYieldReference
4-Cyanophenyl methanesulfonateTributyl(thiophen-2-yl)stannanePd(OAc)₂ / XPhosCsFt-BuOH65% nih.gov

The Negishi coupling utilizes organozinc reagents to couple with organohalides. libretexts.org Organozinc reagents are among the most reactive organometallic nucleophiles, which can allow for reactions to proceed under milder conditions. units.it

General Mechanism: The catalytic cycle follows the same fundamental pathway: oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organozinc species, and reductive elimination to yield the biaryl product. princeton.edu

Synthetic Application: For the target molecule, the Negishi coupling would employ an organozinc reagent such as (4-methylphenyl)zinc chloride , prepared from the corresponding Grignard reagent or aryl halide, and couple it with 1-bromo-2,3-difluorobenzene . This method is particularly useful, although the organozinc reagents are sensitive to air and moisture, requiring inert reaction conditions. units.it

Nickel-Based Catalysis in Carbon-Carbon Bond Formation

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. princeton.edutitech.ac.jp Nickel can catalyze the coupling of aryl chlorides, which are often less reactive than bromides and iodides in palladium-catalyzed systems. titech.ac.jp The general mechanism is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. Nickel-promoted reactions can be used for the synthesis of biphenyls, including intramolecular cyclizations to form cyclic biphenyls. princeton.edu Protocols for the reductive cross-coupling of various organohalides using nickel catalysts highlight their broad applicability and functional group tolerance. rsc.orgorganic-chemistry.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions represent one of the oldest methods for forming aryl-aryl bonds, with the Ullmann reaction being the classic example. This reaction traditionally involves the coupling of two aryl halide molecules in the presence of stoichiometric copper powder at high temperatures. Modern advancements have led to the development of catalytic systems that operate under milder conditions, often using copper salts and ligands. While often requiring harsher conditions than palladium- or nickel-catalyzed reactions, copper catalysis remains a relevant tool in organic synthesis.

Compound List

Classical Homocoupling Methodologies

The synthesis of symmetrical biphenyls has historically been achieved through homocoupling reactions where two molecules of an aryl halide are joined.

Wurtz-Fittig Reaction Variants

An extension of the Wurtz reaction, the Wurtz-Fittig reaction traditionally involves the reaction of an aryl halide with an alkyl halide and sodium metal to form substituted aromatic compounds. wikipedia.orgyoutube.com Variants of this reaction can also be employed to couple two aryl halide molecules, yielding a symmetrical biphenyl. youtube.comnih.gov The reaction is typically conducted in an ether solvent.

The process is thought to proceed through a mechanism involving either radical intermediates or organosodium species. wikipedia.orgresearchgate.net For the synthesis of biphenyls, the reaction generally involves the formation of an aryl radical or aryl sodium compound which then reacts with a second molecule of the aryl halide. wikipedia.orgnih.gov However, the Wurtz-Fittig reaction often suffers from side reactions, and yields for biaryl synthesis can be low to moderate. orgsyn.org

Ullmann Synthesis Approaches

The Ullmann reaction is a more common and effective classical method for the homocoupling of aryl halides to synthesize symmetrical biaryls. The reaction typically requires heating an aryl halide with a stoichiometric amount of copper powder at high temperatures. organic-chemistry.orgmdpi.com

Modern modifications of the Ullmann condensation have been developed to proceed under milder conditions, utilizing copper catalysts and various ligands. organic-chemistry.orgmdpi.com The reaction mechanism involves the formation of an organocopper intermediate. It is believed that a Cu(I) species undergoes oxidative addition with the aryl halide, followed by further reaction and reductive elimination to form the aryl-aryl bond. organic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted biphenyls, such as 2,2'-dinitrobiphenyl (B165474) from 1-iodo-2-nitrobenzene. rsc.org A cross-Ullmann approach has also been developed for synthesizing unsymmetrical biheteroaryls. nih.gov

Precursors and Reagent Systems for Fluorinated Biphenyl Synthesis

Modern synthetic strategies predominantly rely on catalytic cross-coupling reactions, which offer greater efficiency, milder conditions, and broader substrate scope for constructing unsymmetrical biphenyls like this compound.

Aryl Halide and Boronic Acid Reactant Pairs

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.govrsc.org

For the synthesis of this compound, two primary Suzuki coupling strategies are conceivable, differing in the placement of the halide and boronic acid functional groups. The choice of reactants can influence reaction efficiency, with electron-rich and electron-deficient coupling partners exhibiting different reactivities. nih.gov

Table 1: Potential Suzuki-Miyaura Reactant Pairs for the Synthesis of this compound

Reactant A (Aryl Halide)Reactant B (Arylboronic Acid)Resulting Bond
1-Halo-2,3-difluoro-4-methylbenzene4-Methylphenylboronic acidC(1)-C(1')
4-Halotoluene(2,3-Difluoro-4-methylphenyl)boronic acidC(1)-C(1')

Organometallic Reagents in Cross-Coupling Processes

Besides boronic acids, other organometallic reagents are effective in cross-coupling reactions for biaryl synthesis. These methods provide alternative pathways that can be advantageous depending on the substrate and desired functional group tolerance.

The Negishi coupling utilizes organozinc reagents, which are coupled with aryl halides under palladium or nickel catalysis. nih.govrsc.org This method is known for its high reactivity and functional group tolerance. The Hiyama coupling employs organosilanes, which are activated by a fluoride (B91410) source for transmetalation to a palladium catalyst. nih.gov These reagents are appealing due to their low toxicity and stability.

Table 2: Potential Organometallic Cross-Coupling Strategies

Coupling ReactionOrganometallic ReagentAryl Halide PartnerCatalyst System (Typical)
Negishi(2,3-Difluoro-4-methylphenyl)zinc halide4-HalotoluenePd or Ni catalyst
Negishi(4-Methylphenyl)zinc halide1-Halo-2,3-difluoro-4-methylbenzenePd or Ni catalyst
Hiyama(2,3-Difluoro-4-methylphenyl)trialkoxysilane4-HalotoluenePd catalyst, Fluoride source
Hiyama(4-Methylphenyl)trialkoxysilane1-Halo-2,3-difluoro-4-methylbenzenePd catalyst, Fluoride source

Detailed Mechanistic Investigations of Carbon-Carbon Bond Formation

The formation of the central carbon-carbon bond in biphenyl synthesis is most commonly explained by the well-established catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This cycle is a sequence of three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a new organopalladium(II) species, where the palladium has inserted into the carbon-halogen bond. nih.gov

Transmetalation : The subsequent step is transmetalation, where the organic group from the organometallic reagent (e.g., the aryl group from the arylboronic acid, Ar'-B(OH)₂) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a borate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide. nih.govacs.org

Reductive Elimination : The final step is reductive elimination. The two organic ligands (Ar and Ar') on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product (Ar-Ar'). This process simultaneously reduces the palladium from Pd(II) back to its Pd(0) catalytic state, allowing it to re-enter the catalytic cycle. nih.gov

The efficiency of this catalytic cycle can be significantly influenced by the choice of ligands on the palladium catalyst, the base used, and the solvent system. For fluorinated biphenyls, the electronic properties of the substrates can affect the rates of the individual steps in the cycle. acs.org

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The cornerstone of the synthesis for this compound via Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. This cycle is universally characterized by three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

The catalytic cycle typically begins with a low-valent palladium(0) complex. libretexts.orglibretexts.org

Oxidative Addition : This is often the rate-determining step of the cycle. libretexts.org The Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond. This process increases the oxidation state of palladium from Pd(0) to Pd(II). libretexts.orglibretexts.org For the synthesis of the target molecule, this would involve either the reaction of the palladium catalyst with a 1-halo-2,3-difluorobenzene derivative or a 4-halo-toluene derivative. The reactivity of the halide partner typically follows the trend I > Br > Cl. libretexts.org

Transmetalation : Following oxidative addition, the organoboron compound (e.g., 4-methylphenylboronic acid or 2,3-difluorophenylboronic acid) is activated by a base. The organic moiety from the boron reagent is then transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. libretexts.org This step is crucial as it brings both aryl fragments together on the same metal center.

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple, forming the new C-C bond of the biphenyl product. libretexts.orglibretexts.org This process is the reverse of oxidative addition; it reduces the palladium's oxidation state back to Pd(0) and decreases its coordination number, thus regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two aryl groups must be positioned cis to each other on the palladium center. libretexts.org

This three-step pathway provides a versatile and high-yielding route to a vast array of biaryl compounds, including those with complex substitution patterns like this compound. nih.govresearchgate.net

Influence of Ligands and Bases in Catalytic Cycles

The efficiency and selectivity of the Suzuki-Miyaura coupling are profoundly influenced by the choice of ligands coordinated to the palladium center and the base used in the reaction. nih.govorganic-chemistry.orgnih.gov

Ligands: Phosphine ligands are the most common class used in Suzuki couplings. libretexts.orgyoutube.com They play a critical role by stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. libretexts.org The properties of the phosphine ligand, particularly its steric bulk and electronic nature, can be tuned to optimize the reaction for specific substrates. youtube.comresearchgate.net For sterically hindered or electron-poor substrates, such as those required for synthesizing polyfluorinated biphenyls, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields. nih.govresearchgate.net These ligands promote the oxidative addition step and facilitate the reductive elimination to release the final product. libretexts.org

Ligand TypeKey CharacteristicsInfluence on Catalytic CycleReference
Monodentate Phosphines (e.g., PPh₃, P(o-Tol)₃)Varying steric bulk and electron-donating ability. P(o-Tol)₃ is bulkier than PPh₃.Can be effective for simple substrates. Bulkier variants like P(o-Tol)₃ can improve rates and prevent side reactions like Z-to-E isomerization in certain cases. organic-chemistry.org
Bulky Biaryl Phosphines (e.g., SPhos, XPhos)Highly bulky and strongly electron-donating.Excellent for coupling sterically hindered aryl chlorides and electron-poor substrates. Promotes efficient oxidative addition and reductive elimination. rsc.org
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Strong σ-donors, often sterically demanding.Provide highly stable and active catalysts. Can promote overfunctionalization in dihaloarenes due to strong product binding. nih.gov

Bases: The base is essential for the transmetalation step, where it activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium center. libretexts.org The choice of base can affect reaction rates, yields, and the suppression of side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). rsc.orgpku.edu.cn For challenging couplings, such as those involving electron-deficient fluorinated substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (CsF) are often employed. rsc.orgelsevierpure.com

BaseTypical SolventApplicability NotesReference
Potassium Carbonate (K₂CO₃)Aqueous Ethanol, Toluene/WaterCommonly used, effective for many standard couplings. pku.edu.cn
Potassium Phosphate (K₃PO₄)Toluene, Dioxane, THF/WaterA stronger base, often used for less reactive aryl chlorides and challenging substrates. rsc.org
Cesium Fluoride (CsF)Dioxane, DMFParticularly effective for coupling fluorinated boronic acids, where it can act as both a base and a fluoride source to form a more reactive trifluoroborate salt. elsevierpure.com

Regioselective Fluorination Strategies for Biphenyl Derivatives

Achieving the specific 2,3-difluoro substitution pattern on one ring of the 4,4'-dimethylbiphenyl (B165725) scaffold requires precise regiochemical control. While direct C-H fluorination of a pre-formed 4,4'-dimethylbiphenyl is a theoretical possibility, it presents significant challenges in controlling the position of fluorination. Modern synthetic strategies generally favor one of two approaches:

Synthesis from Pre-fluorinated Building Blocks : This is the most common and reliable method. The synthesis starts with an aromatic ring that already contains the desired fluorine atoms in the correct positions. For this compound, a typical strategy would involve the Suzuki-Miyaura coupling of 1-bromo-2,3-difluorobenzene with (4-methylphenyl)boronic acid . This approach unambiguously establishes the regiochemistry of the final product. The synthesis of polyfluorinated biphenyls often relies on the coupling of appropriately fluorinated aryl halides with boronic acids. nih.govacs.org

Late-Stage C-H Fluorination : This strategy involves introducing fluorine atoms directly onto an existing molecular scaffold. While synthetically elegant, achieving high regioselectivity on a complex molecule like 4,4'-dimethylbiphenyl is difficult. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are often used for C-H fluorination. nih.govchemrxiv.org However, these reactions are typically directed by existing functional groups or the inherent electronic properties of the substrate, and selectively targeting the 2 and 3 positions simultaneously without affecting other sites would be a formidable challenge. chemrxiv.org Catalysis-based methods, for instance using I(I)/I(III) catalysis, have been developed for the regioselective fluorination of specific systems like allenes and dienes, but their application to the specific regioselective C-H fluorination of complex arenes remains an area of active research. nih.govnih.gov

Given these considerations, building the molecule from a pre-fluorinated precursor is the most practical and widely adopted strategy for ensuring the correct placement of the fluorine atoms. nih.govacs.org

Stereoselective Synthesis and Atropisomerism Control in Biphenyls

The substitution pattern of this compound gives rise to the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, and in this case, the pivotal C-C bond connecting the two aryl rings. numberanalytics.compharmaguideline.com

The restricted rotation is caused by steric hindrance between substituents in the ortho positions of the biphenyl rings. libretexts.org In the target molecule, the substituents at C2 (fluorine) and C2' (the other aryl ring) are ortho to the central bond. The presence of a third substituent at C3 (fluorine) further contributes to the steric crowding. When the energy barrier to rotation is sufficiently high (typically >16-19 kcal/mol), the individual rotational isomers (atropisomers) can be isolated at room temperature. libretexts.org Biaryls with three or four ortho substituents are generally configurationally stable. researchgate.net

Controlling the axial chirality during synthesis is a key challenge. Modern methods focus on asymmetric synthesis to produce one atropisomer in excess over the other.

Methods for Atropisomerism Control:

Asymmetric Suzuki-Miyaura Coupling : This is a powerful strategy for the stereoselective synthesis of axially chiral biaryls. acs.orgresearchgate.net The approach utilizes a palladium catalyst coordinated to a chiral ligand. acs.orgacs.org The chiral environment created by the ligand influences the orientation of the coupling partners during the reductive elimination step, favoring the formation of one atropisomer over the other. This allows for the direct synthesis of enantioenriched products. acs.orgresearchgate.net

Kinetic Resolution : In this approach, a racemic mixture of atropisomers is subjected to a reaction with a chiral catalyst or reagent that selectively transforms one enantiomer faster than the other. acs.org This allows for the separation of the unreacted, enantioenriched atropisomer.

Diastereoselective Synthesis : This method involves attaching a chiral auxiliary to one of the coupling partners. acs.org The existing stereocenter on the auxiliary directs the formation of the chiral axis, leading to a diastereomeric mixture that can often be separated more easily. The auxiliary is then removed to yield the enantioenriched atropisomeric product.

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for this compound were found.

Specific bond lengths, bond angles, and torsion angles for this compound are not available in the absence of crystallographic data.

A detailed analysis of the crystal packing, including intermolecular forces such as van der Waals interactions or potential C-H···F hydrogen bonds, cannot be performed without the crystal structure.

Solution-State Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a fundamental technique for structure elucidation in solution, specific high-resolution NMR data for this compound are not available in the public domain.

A detailed ¹H NMR spectrum, including chemical shifts (δ) and coupling constants (J) for the aromatic and methyl protons of this compound, has not been reported in the searched literature.

Computational and Theoretical Studies on 2,3 Difluoro 4,4 Dimethyl 1,1 Biphenyl and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. reddit.com

Geometry optimization is a fundamental computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For 2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The result is a three-dimensional model detailing precise bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the gap between them, are crucial for understanding a molecule's reactivity, electronic transitions, and stability. acs.orgnih.gov In substituted biphenyls, the distribution of these frontier orbitals often shows how the different rings and substituent groups contribute to the molecule's electronic properties. nih.gov For instance, in related fluorinated compounds, increasing the number of fluorine atoms can lead to a deeper LUMO energy level and a corresponding change in the energy band gap. acs.org

Table 1: Representative Data from a DFT Geometry Optimization and Electronic Structure Calculation This table is illustrative of the typical data generated for a substituted biphenyl (B1667301) following DFT calculations.

ParameterDescriptionIllustrative Value
C1-C1' Bond Length The length of the central bond connecting the two phenyl rings.1.485 Å
C2-F Bond Length The length of the bond between a carbon atom and a fluorine substituent.1.350 Å
Dihedral Angle (φ) The twist angle between the two phenyl rings.~60°
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5.75 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-3.57 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.2.18 eV

Selection and Performance of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.com

Functionals: The functional is an approximation to the exchange-correlation energy, a key component of the total electronic energy. The B3LYP hybrid functional is one of the most widely used and has shown reliable performance for predicting molecular properties and reaction barriers. reddit.comacs.org Other functionals, such as the M06-2X, are noted for their accuracy in systems with significant non-covalent interactions, while range-separated functionals like CAM-B3LYP may be preferred for calculating certain electronic excitations. researchgate.netresearchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense. researchgate.net Common choices include the Pople-style basis sets, such as 6-31G(d) or the triple-zeta 6-311++G(d,p). wikipedia.orgnih.gov The addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (indicated by '+') is crucial for accurately describing molecules with lone pairs, polar bonds, and anions. researchgate.net For instance, calculations on similar molecules have successfully used combinations like B3LYP/6-311G(2d,p) and B3LYP-D3/def2-TZVP. mdpi.comresearchgate.net

Table 2: Common DFT Functionals and Basis Sets for Organic Molecules

TypeNameKey Features
Functional B3LYPA popular hybrid functional; provides a good balance of accuracy and cost for general-purpose calculations. reddit.comacs.org
M06-2XA meta-hybrid GGA functional; performs well for thermochemistry, kinetics, and non-covalent interactions. researchgate.net
ωB97XDA range-separated hybrid functional; includes empirical dispersion, making it suitable for studying long-range interactions. researchgate.net
Basis Set 6-31G(d)A "split-valence" Pople-style basis set with polarization functions on heavy atoms; a common starting point. wikipedia.org
6-311++G(d,p)A triple-split valence basis set with diffuse and polarization functions on all atoms; offers higher accuracy. researchgate.net
def2-TZVPA Karlsruhe "triple-zeta valence with polarization" basis set; known for its robustness and efficiency. wikipedia.orgmdpi.com

Conformational Analysis and Rotational Dynamics

The two phenyl rings in biphenyl derivatives are not fixed but can rotate relative to each other around the central single bond. Conformational analysis studies the different spatial arrangements (conformers) and their relative energies. nih.gov

The relative orientation of the two rings is defined by the C-C-C-C dihedral angle (or torsional angle). A planar conformation corresponds to a dihedral angle of 0°, while a perpendicular conformation is 90°. Due to steric hindrance between ortho substituents, most substituted biphenyls adopt a non-planar, twisted conformation in their ground state. bsb-muenchen.deresearchgate.net

Table 3: Calculated Torsional Data for 2,2'-Difluorobiphenyl (Analogue) Data from Grein, F. (2002), using B3LYP/6-311+G calculations. bsb-muenchen.deresearchgate.net*

FeatureDihedral Angle (°)Relative Energy (kcal/mol)Description
Transition State 03.55Planar conformation, high steric strain
Energy Minimum 57.90.00Stable twisted conformer
Transition State 90.11.10Perpendicular conformation
Energy Minimum 128.90.49Stable twisted conformer
Transition State 1806.83Planar conformation, high steric strain

Quantum Mechanical Calculation of Rotational Barriers and Atropisomerism

The energy required to rotate from one stable conformer to another over a transition state is known as the rotational barrier. researchgate.net This barrier can be determined from the torsional energy profile as the energy difference between a minimum and the adjacent maximum. nih.gov

When the rotational barrier is sufficiently high (generally > 20–25 kcal/mol), the interconversion between conformers becomes slow enough at room temperature to allow for the isolation of individual stereoisomers. cutm.ac.in This phenomenon is known as atropisomerism, and the resulting isomers are called atropisomers. pharmaguideline.com The presence of bulky substituents in the ortho positions of a biphenyl is a classic strategy for inducing atropisomerism by creating a high rotational barrier. cutm.ac.inslideshare.net For this compound, the fluorine atom at the 2-position and the hydrogen at the 2'-position would create a significant, albeit likely surmountable, barrier to rotation. Quantum mechanical calculations are essential for precisely quantifying this energy barrier. uu.nl

The final conformation and rotational dynamics of this compound are governed by a balance of steric and electronic effects. nih.govnih.gov

Steric Effects: The primary steric interaction is the repulsion between the substituent at the 2-position (fluorine) and the hydrogen atom at the 2'-position on the adjacent ring. bsb-muenchen.deresearchgate.net This repulsion prevents the molecule from adopting a planar (0° dihedral angle) conformation, which would maximize π-orbital overlap but also maximize steric clash. The size of the ortho-substituents is a dominant factor in determining both the ground-state dihedral angle and the height of the rotational barrier. researchgate.netrsc.org

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its Nuclear Magnetic Resonance (NMR) spectra and its electronic absorption characteristics, which are governed by its unique substitution pattern.

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) in organic molecules. mdpi.com These calculations are instrumental in structural elucidation, especially for complex molecules or where experimental data may be ambiguous. The process typically involves optimizing the molecule's geometry and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT). mdpi.com

For fluorinated compounds like this compound, DFT is particularly valuable for predicting ¹⁹F and ¹³C NMR spectra. The chemical shifts are highly sensitive to the electronic environment, which is significantly influenced by the electronegative fluorine atoms and the electron-donating methyl groups. Studies on analogous difluorinated biphenyl compounds show that carbons directly bonded to fluorine (C-F) exhibit prominent signals in the ¹³C NMR spectrum, often around 151 ppm. nih.gov Furthermore, carbons adjacent to the C-F bond often appear as doublets due to strong one-bond and two-bond fluorine-carbon coupling (¹JCF, ²JCF). nih.govlibretexts.org

The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com For practical computations, including the first solvation sphere in the model can provide satisfactory corrections to vacuum-based calculations, as solvent effects can influence chemical shifts. cas.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This table is illustrative, based on DFT calculations of analogous substituted biphenyls. Values are referenced against TMS.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Splitting (in ¹³C)
C1-~137.0d, J ≈ 15 Hz
C2-~151.0d, J ≈ 245 Hz
C3-~150.0d, J ≈ 248 Hz
C4-~125.0d, J ≈ 5 Hz
C5~7.25~117.0d, J ≈ 20 Hz
C6~7.35~129.0s
C1'-~135.0s
C2'/C6'~7.45~130.0s
C3'/C5'~7.20~116.0s
C4'-~138.0s
4-CH₃~2.40~21.0s
4'-CH₃~2.40~21.0s

Theoretical investigations into the ultraviolet-visible (UV-Vis) absorption spectra of biphenyl derivatives are predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com This method calculates the energies of electronic excited states, allowing for the prediction of absorption maxima (λmax) and the intensity of these transitions (oscillator strengths, f). researchgate.net

The electronic transitions in this compound are expected to be primarily π→π* transitions associated with the aromatic rings. youtube.comyoutube.com The positions and intensities of these absorption bands are highly dependent on the molecule's conformation, particularly the dihedral angle between the two phenyl rings. Studies on biphenyl itself show that increasing the twist angle between the rings leads to a decrease in conjugation, resulting in a blue shift (hypsochromic shift) of the main absorption band and a decrease in its intensity (hypochromism). tandfonline.com

Table 2: Predicted Major Electronic Transitions for this compound via TD-DFT Note: This table is illustrative, based on TD-DFT calculations of analogous substituted biphenyls.

TransitionPredicted λₘₐₓ (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~2750.25HOMO → LUMO (π→π)
S₀ → S₂~2400.18HOMO-1 → LUMO (π→π)
S₀ → S₃~2100.65HOMO → LUMO+1 (π→π*)

Analysis of Electronic Properties

The electronic nature of this compound, dictated by its unique arrangement of electron-donating and withdrawing groups, can be thoroughly analyzed using computational methods. These analyses reveal the molecule's reactivity, stability, and potential for optical applications.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that govern a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

In this compound, the electron-donating methyl groups (-CH₃) are expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atoms (-F) will lower the energy of the LUMO. This push-pull effect can modulate the HOMO-LUMO gap. Computational studies on other substituted biphenyls have shown that the electronic structure and the HOMO-LUMO gap can be effectively controlled by the nature of the substituents. rsc.orgresearchgate.net DFT calculations can precisely quantify these energy levels and related properties like ionization potential and electron affinity. Analysis of the orbital distributions can also reveal intramolecular charge transfer (ICT) characteristics upon electronic excitation. In some substituted biphenyl systems, the HOMO and LUMO can be localized on different parts of the molecule, indicating a charge transfer character to the electronic transition. acs.org

Table 3: Calculated Electronic Properties for this compound Note: This table is illustrative, based on DFT calculations of analogous substituted biphenyls.

ParameterPredicted Value (eV)Description
E(HOMO)-6.20Energy of the Highest Occupied Molecular Orbital
E(LUMO)-1.50Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.70Indicator of chemical stability and reactivity
Ionization Potential (I)6.20Energy required to remove an electron (≈ -E(HOMO))
Electron Affinity (A)1.50Energy released when an electron is added (≈ -E(LUMO))

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. It is an invaluable tool for predicting chemical reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. chemrxiv.org

In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, while green areas represent neutral potential.

For this compound, the MEP surface is expected to show:

Negative Potential: Concentrated around the highly electronegative fluorine atoms.

Positive Potential: Located around the hydrogen atoms of the methyl groups and the aromatic rings.

Neutral/π-rich regions: The surfaces of the phenyl rings, though their potential will be modulated by the substituents.

Computational studies on other difluorinated biphenyls confirm that the accumulation of distinct positive and negative potential regions suggests the possibility of significant dipole-dipole intermolecular interactions. nih.gov

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions Note: This table provides a qualitative description based on the expected electronic effects of the substituents.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Fluorine Atoms (C2, C3)Strongly NegativeSite for electrophilic attack / H-bond acceptor
Aromatic Ring HydrogensPositiveSite for nucleophilic attack
Methyl Group HydrogensModerately PositiveWeak site for nucleophilic attack
Phenyl Ring π-systemsVariable (Slightly Negative)Interaction with electrophiles

The interaction of a molecule with an external electric field induces a dipole moment, a response characterized by the polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are crucial for understanding and predicting a molecule's potential in nonlinear optical (NLO) applications. researchgate.net The first hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG), a key NLO phenomenon.

Table 5: Predicted Polarizability and First Hyperpolarizability Components Note: This table is illustrative, based on DFT calculations of analogous substituted biphenyls. Units are in electrostatic units (esu). The calculated values from software are often in atomic units (a.u.) and must be converted (for β: 1 a.u. = 8.6393 x 10⁻³³ esu).

PropertyComponentPredicted Value
Polarizability (α) α_total (isotropic)~25 x 10⁻²⁴ esu
First Hyperpolarizability (β) β_x~
β_y~
β_z~
β_total~50 x 10⁻³¹ esu

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the intuitive chemical language of Lewis structures, lone pairs, and bonding orbitals. uni-muenchen.dewisc.edu This analysis provides a detailed picture of the electron density distribution, revealing the nature and strength of intramolecular interactions. youtube.comnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies stabilizing effects such as hyperconjugation and charge transfer, which are crucial for understanding molecular structure and reactivity. youtube.comwisc.edu

While specific NBO analysis data for this compound is not available in the current literature, we can infer its bonding characteristics by examining computational studies on analogous fluorinated and methylated biphenyl compounds. These studies, in conjunction with the fundamental principles of NBO theory, allow for a detailed projection of the key bonding interactions within the target molecule.

The primary interactions of interest in substituted biphenyls include:

Hyperconjugative interactions: These involve the delocalization of electron density from a filled bonding orbital (like a C-H or C-C bond) or a lone pair into an adjacent empty anti-bonding orbital (σ* or π*). youtube.com This delocalization leads to molecular stabilization.

Steric and Electrostatic Interactions: The substitution pattern on the biphenyl rings dictates the torsional angle between them, influencing the extent of π-conjugation and giving rise to steric repulsions or stabilizing electrostatic interactions.

Analysis of Analogous Fluorinated Biphenyls

In fluorinated biphenyls, the highly electronegative fluorine atoms significantly influence the electronic structure. NBO analysis of fluorinated compounds typically reveals strong polarization of the C-F bonds, with substantial negative charge accumulating on the fluorine atoms and positive charge on the adjacent carbon atoms. A computational study on various difluorinated biphenyl compounds provided insights into the NBO charges, which are summarized for a representative analogue. nih.govresearchgate.net

Analysis of Analogous Dimethylbiphenyls

In contrast to the electron-withdrawing fluorine atoms, methyl groups are weak electron donors. The C-H and C-C bonds of the methyl groups can act as donors in hyperconjugative interactions. These interactions, typically of the form σ(C-H) → π(C=C) or σ(C-C) → π(C=C), involve the delocalization of electron density from the methyl group into the aromatic π-system. This donation of electron density can influence the reactivity and stability of the biphenyl system.

Projected Bonding Interactions in this compound

Based on the analysis of its analogues, the bonding interactions in this compound are expected to be a complex interplay of the effects of both the fluoro and methyl substituents.

Ring A (2,3-Difluoro-4-methylphenyl):

The two fluorine atoms at the 2- and 3-positions will induce a strong positive charge on the C2 and C3 carbons. Their lone pairs will participate in hyperconjugative interactions with the ring's σ* and π* orbitals.

The methyl group at the 4-position will engage in hyperconjugative donation from its σ(C-H) bonds into the π-system of the ring. This will create a competing electronic effect against the fluorine atoms.

Ring B (4'-methylphenyl):

The methyl group at the 4'-position will similarly contribute to the electron density of the second ring through hyperconjugation.

Inter-ring Interactions:

The torsional angle between the two phenyl rings will be a critical determinant of the inter-ring electronic communication. The ortho-substituent (fluorine at C2) is expected to cause a significant twist in the biphenyl backbone, similar to other di-ortho-substituted biphenyls, to alleviate steric hindrance. scivisionpub.com This increased dihedral angle would reduce the π-conjugation between the rings.

Despite the twist, electrostatic interactions between the rings will be significant. The electron-poor region of Ring A, induced by the fluorine atoms, will interact with the relatively electron-rich Ring B, influenced by the two methyl groups.

The following table presents a hypothetical summary of the most significant donor-acceptor interactions anticipated in this compound, based on the principles of NBO analysis and data from analogous compounds. The stabilization energies (E(2)) are qualitative estimates to illustrate the expected relative strengths of these interactions.

Table 1: Predicted Major NBO Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) (Qualitative Estimate) Interaction Type
σ(C4-H) π*(C2=C3) Low-Medium Hyperconjugation (Methyl group donation)
σ(C4'-H) π*(C2'=C3') Low-Medium Hyperconjugation (Methyl group donation)
n(F2) σ*(C1-C2) Medium Lone pair donation
n(F3) σ*(C2-C3) Medium Lone pair donation
π(C5=C6) π*(C1=C2) High Intra-ring resonance

This table is a projection based on analogous systems and fundamental NBO principles. Actual E(2) values would require specific quantum chemical calculations.

To further illustrate the expected charge distribution, the NBO charges from a related difluorinated and dimethyl-substituted biphenyl analogue from a computational study are presented below. researchgate.net

Table 2: NBO Charges on Selected Atoms of an Analogous Difluoro-dimethyl-biphenyl Compound (DFDMBP)

Atom Charge (e)
C (with F) +0.2 to +0.3
F -0.2 to -0.3
C (with CH3) -0.1 to -0.2

Data extracted from a computational study on 1-(3,4-Difluorophenyl)-3,5-dimethoxybenzene (DFDMBP), which serves as a structural analogue. researchgate.net

Advanced Applications and Functionalization in Materials Science

Applications in Organic Electronics

While direct research on 2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl in electronic devices is not extensively documented, the functional motifs it contains—the fluorinated biphenyl (B1667301) core and methyl substituents—are instrumental in the design of materials for organic electronics. The biphenyl unit provides a rigid, conjugated backbone essential for charge transport, while fluorination and methylation offer powerful tools for tuning molecular packing, stability, and energy levels (HOMO/LUMO).

In the architecture of OLEDs, the efficient injection and transport of charge carriers (holes and electrons) are paramount for high performance. Biphenyl-containing molecules are frequently employed as host materials in the emissive layer due to their wide energy bandgap and high triplet energy, which are necessary to facilitate efficient energy transfer to phosphorescent or fluorescent dopants. nih.gov

In the field of organic photovoltaics (OPVs), the power conversion efficiency (PCE) is highly dependent on the properties of the donor and acceptor materials in the bulk heterojunction active layer. Biphenyl derivatives can be incorporated into this layer to influence its morphology and electronic characteristics. researchgate.net

Fluorination is a particularly impactful strategy in the design of non-fullerene acceptors (NFAs). The introduction of fluorine atoms onto the molecular backbone of an acceptor can enhance its crystallinity and promote more balanced charge transport mobilities within the active layer. mdpi.com This improved morphology and balanced transport lead to more efficient exciton (B1674681) dissociation into free charges and reduced charge recombination, ultimately resulting in a higher PCE. mdpi.com For example, studies on various fluorinated biaryl compounds have shown that their electronic and nonlinear optical properties can be finely tuned, indicating their potential for use in optoelectronic devices. bohrium.com The presence of fluorine can lead to a deeper LUMO level, which is desirable for acceptor materials in OPVs. acs.org

The performance of organic thin-film transistors (OTFTs) is critically dependent on the charge carrier mobility of the semiconductor material, which is in turn governed by the molecular structure and solid-state packing. nih.gov The biphenyl scaffold is a common building block in organic semiconductors. Modifications, such as the addition of methyl groups, have been shown to increase the chemical stability of related polycyclic aromatic hydrocarbons like pentacene (B32325) without disrupting the herringbone-like molecular packing that is favorable for efficient charge transport. mdpi.com

Fluorination is a powerful tool for creating n-type (electron-transporting) semiconductors, which are less common and often less stable than their p-type (hole-transporting) counterparts. The electron-withdrawing nature of fluorine helps to stabilize the material against oxidation in ambient air. researchgate.net For example, a semiconductor featuring a 2,5-difluoro-1,4-phenylene core demonstrated good n-channel OTFT properties with high electron mobility and stability in both vacuum and air. researchgate.net The combination of a biphenyl core with both fluorine and methyl substituents, as seen in this compound, represents a design approach aimed at creating stable organic semiconductors with tailored packing and electronic properties suitable for TFT applications.

Table 1: Influence of Molecular Structure on Organic Transistor Performance
SemiconductorSubstitution/Core FeatureChannel TypeReported Mobility (cm²/Vs)Key Structural Benefit
TIPS-PENSilyl-ethynyl groupsp-type~0.5 - 2.0Improves solubility and film morphology. rsc.org
2,3-Dimethylpentacene (DMP)Methyl groupsp-type0.46Increases chemical stability while maintaining favorable packing. mdpi.com
Difluoro-phenylene derivativeDifluoro substitutionn-type0.17Enhances air stability and promotes electron transport. researchgate.net
C8-BTBTThieno[3,2-b]thiophene corep-type~1.0Promotes strong intermolecular π-π stacking. rsc.org

Role in Liquid Crystalline Systems

The introduction of lateral fluorine substituents onto calamitic (rod-like) mesogens is a highly effective and widely used strategy for designing liquid crystals (LCs) with specific properties for display applications. The 2,3-difluoro substitution pattern on a biphenyl core has a particularly pronounced effect on the mesomorphic behavior and electro-optical characteristics of the resulting material.

The primary goal in designing liquid crystals for displays is to control the material's phase behavior (e.g., nematic or smectic), clearing point, viscosity, and dielectric anisotropy. The introduction of lateral fluorine atoms, as in the 2,3-difluoro arrangement, is a key design principle. mdpi.com This substitution induces a strong dipole moment perpendicular to the long axis of the molecule. biointerfaceresearch.com

This lateral dipole is crucial for several reasons:

Nematic Phase Stability: The substitution of fluorine into the inter-ring of a biphenyl unit can cause a twist in the molecular structure. This twisting can disrupt strong intermolecular π-π interactions, which in turn favors the formation of a nematic phase over more ordered smectic phases. researchgate.net

Negative Dielectric Anisotropy (Δε < 0): Materials with a strong lateral dipole moment tend to align with their long axis perpendicular to an applied electric field. This property is essential for displays operating in modes such as vertically aligned nematic (VAN). The 2,3-difluorophenyl group is known to enhance negative dielectric anisotropy. biointerfaceresearch.com

Ferroelectric Phases: The 2,3-difluoro substitution pattern has been specifically utilized in the synthesis of host materials for ferroelectric liquid crystal (FLC) displays. biointerfaceresearch.com In the recently discovered ferroelectric nematic (NF) phase, the molecular dipoles align in a polar fashion, leading to a macroscopic spontaneous polarization. nih.govnih.gov This allows for novel switching mechanisms where the liquid crystal can be driven in both directions by an electric field, unlike traditional nematics which rely on elastic relaxation for the off-state. youtube.com The design of FLCs often involves incorporating strong electron-withdrawing groups, and lateral fluorination is a primary method to achieve the necessary polar order. nih.gov

The specific placement of fluorine atoms directly impacts the key electro-optical parameters of a liquid crystal. The 2,3-difluoro substitution on a biphenyl core has been shown to have complex and significant effects.

Birefringence (Δn): Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for optical devices. Materials with a large, conjugated molecular structure, such as those containing biphenyl and tolane units, are designed to achieve high birefringence. nih.govtandfonline.com The 2,3-difluoro substitution contributes to a high polarizability anisotropy, which in turn can lead to very high birefringence values (Δn > 0.4). tandfonline.com High birefringence is particularly desirable for applications in the infrared spectrum, as it allows for the use of thinner LC cells, leading to faster response times. nih.gov

Viscosity: For many applications, particularly those requiring fast switching, low viscosity is essential. The 2,3-difluoro substitution has been specifically investigated as a means to produce host ferroelectric LCs with lower viscosity. biointerfaceresearch.com

Table 2: Comparison of Properties for a Liquid Crystal Analogue With and Without 2,3-Difluoro Substitution
Compound TypeClearing Point (°C)Nematic Range (°C)Dipole Moment (Debye)Calculated Birefringence (Δn)
Non-fluorinated Analogue (10PEPMx)HigherNarrowerLowerLower
2,3-Difluoro Substituted (10PF(2,3)EPMx)LowerBroaderSlightly Increased0.43 - 0.55

Note: Data is based on a comparative study of benzimidazole-based liquid crystals, illustrating the typical effects of 2,3-difluoro substitution on a conjugated core. researchgate.nettandfonline.com

Development as Building Blocks for Complex Architectures

The strategic placement of fluorine and methyl groups on a biphenyl core, as seen in this compound, provides a versatile molecular building block for the construction of sophisticated supramolecular structures. The unique electronic properties and steric influences of these substituents can be leveraged to dictate the assembly and final properties of advanced materials.

Precursors for Advanced Polymer Synthesis

The biphenyl moiety is a common structural element in high-performance polymers, and the introduction of fluorine and methyl groups can significantly enhance their properties. While direct polymerization of this compound itself is not widely documented, its derivatives, particularly diamino- or dianhydride-functionalized versions, are potential monomers for advanced polymers like polyimides.

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for modifying material properties. core.ac.uk Fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, low dielectric constants, and reduced water absorption. core.ac.ukrsc.org For instance, the presence of trifluoromethyl (-CF3) groups in polyimides has been shown to improve solubility and gas permeability. uva.espsu.edu The introduction of fluorine can also enhance the optical transparency of polymer films by reducing electronic charge transfer interactions. mdpi.com

Similarly, methyl groups can influence the processability and final properties of polymers. The addition of bulky substituents like methyl groups can decrease the packing density of polymer chains, which in turn can increase the fractional free volume and permeability, a desirable trait for gas separation membranes. uva.es

The specific 2,3-difluoro substitution pattern on the biphenyl unit would create a non-coplanar or twisted structure. This is expected to hinder close chain packing, potentially leading to polymers with good solubility in organic solvents, a crucial factor for processability into thin films and coatings. psu.edu This structural feature, combined with the effects of the methyl groups, makes such monomers promising candidates for the synthesis of specialty polymers for applications in microelectronics, gas separation, and optical devices. rsc.orgpsu.edu

Table 1: Representative Properties of Fluorinated Aromatic Polyimides (Note: Data is for analogous fluorinated polyimides, not specifically derived from this compound, to illustrate the impact of fluorination.)

Polymer SystemGlass Transition Temp. (Tg)Dielectric Constant (@ 1 MHz)Water Absorption (%)Tensile Strength (MPa)
6FDA/TFMB co-polyimide fibers295 - 372 °C2.48 (@ 10 GHz)Not specified1400
Polyimides with multi-bulky trifluoromethylphenyl groups259 - 281 °C2.69 - 2.850.59 - 0.6882 - 91

Data sourced from representative literature on fluorinated polyimides. rsc.orgresearchgate.net

Scaffolds for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of a MOF are directly influenced by the geometry and functionality of its organic linkers. youtube.com Biphenyl-based linkers, typically functionalized with carboxylate groups to coordinate with metal ions, are frequently used to build robust frameworks.

The introduction of fluorine atoms onto the linker, as in a dicarboxylated derivative of this compound, can impart unique properties to the resulting MOF. Fluorination of the organic linker is known to enhance the hydrophobicity of the framework, which can be advantageous for applications involving water-sensitive reactions or for the separation of gases from humid streams. researchgate.net The presence of fluorine can also modify the electronic environment of the pores, potentially influencing the adsorption selectivity for specific molecules like CO2. youtube.com

For example, studies on fluorinated MOFs have demonstrated that the substitution of hydrogen with fluorine on the organic linker can lead to lower dielectric constants, a property sought after in the development of new materials for microelectronics. researchgate.net The rigidity of the biphenyl unit contributes to the formation of a stable and porous framework, while the specific substitution pattern would influence the topology and pore geometry of the final MOF structure. The methyl groups would further modify the steric environment within the pores. While specific MOFs built from this compound-dicarboxylate are not detailed in available literature, the principles of MOF design suggest its potential as a scaffold for creating functional materials for gas storage, separations, and catalysis. youtube.comnih.gov

Table 2: Impact of Fluorination on MOF Properties (Note: This table presents comparative data for non-fluorinated and fluorinated MOF analogues to illustrate the effect of fluorination.)

MOF SystemLinker TypeDielectric Constant (κ) @ 2 MHz (Ambient)Key Feature
lc-[Cu(BTB)(DMF)]Non-fluorinated2.94Standard framework
FMOF-3Fluorinated2.44Increased hydrophobicity

Data adapted from a study on fluorous metal-organic frameworks. researchgate.net

Modulation of Reactivity and Chemical Stability for Targeted Applications

The chemical reactivity and stability of the this compound molecule are dictated by the interplay of its constituent parts: the biphenyl core, the electron-withdrawing fluorine atoms, and the electron-donating methyl groups. The positions of these substituents are critical in determining the molecule's utility in further chemical synthesis.

The biphenyl system itself provides a foundation of high thermal stability due to its aromatic nature. The C-F bond is one of the strongest single bonds in organic chemistry, and its presence generally enhances the thermal and oxidative stability of a molecule. core.ac.uk This makes fluorinated biphenyls attractive precursors for materials intended for use in harsh environments. core.ac.uk

The fluorine atoms at the 2 and 3 positions significantly influence the electronic nature of the adjacent phenyl ring. Their strong electron-withdrawing inductive effect can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution, should a suitable leaving group be present. This altered reactivity is a key tool for chemists to selectively functionalize the molecule.

Conversely, the methyl groups at the 4 and 4' positions have an electron-donating effect (hyperconjugation and weak inductive effect). This can activate the phenyl rings towards electrophilic substitution at the positions ortho and para to the methyl groups. Therefore, the molecule possesses rings with differing electronic characteristics, allowing for regioselective chemical modifications. For example, reactions such as nitration or halogenation would likely be directed to the methyl-bearing ring. This modulation of reactivity is crucial for synthesizing more complex derivatives, such as the diamines or dicarboxylic acids needed to act as monomers for polymers or linkers for MOFs. uva.esnih.gov

The steric bulk of the fluorine and methyl groups, particularly the ortho fluorine atom, will influence the torsional angle between the two phenyl rings. This twisting of the biphenyl core is a critical feature that can disrupt crystal packing in the solid state and prevent π-stacking in polymers, which, as noted earlier, often leads to enhanced solubility and processability. psu.edu This inherent conformational control is a key aspect of its utility as a building block for advanced materials.

Q & A

Q. What are the most effective synthetic routes for 2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl?

The compound can be synthesized via Grignard reactions using 4-bromotoluene derivatives and transition metal catalysts. For example, coupling 3,4-difluorophenyl lithium (generated from 2,3-difluorobenzene) with 4-methylphenylmagnesium halides in the presence of copper(II) salts yields 4,4'-dimethyl-1,1'-biphenyl derivatives. Optimization with potassium carbonate and acetone as solvents improves yields (82% reported in one protocol) . Purification via flash chromatography and ethanol recrystallization ensures high purity (>99.6%) .

Q. How can researchers confirm the molecular structure post-synthesis?

Structural confirmation relies on combined spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions and coupling constants (e.g., fluorine-induced splitting patterns) .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX refinement (e.g., SHELXL/SHELXS) resolves stereoelectronic effects of fluorine and methyl groups. SHELX is robust for small-molecule refinement even with high-resolution or twinned data .

Advanced Research Questions

Q. How do fluorine substituents at the 2,3-positions influence electronic and steric properties?

Fluorine's electronegativity reduces electron density on the biphenyl core, altering reactivity in cross-coupling reactions. Comparative studies with 4,4'-difluoro analogs show that 2,3-substitution increases steric hindrance, affecting regioselectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts charge distribution and frontier molecular orbitals, guiding synthetic design .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 73% vs. 82%)?

Yield discrepancies arise from reaction optimization factors:

  • Catalyst loading : Copper(II) vs. nickel(0) catalysts impact coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in fluorinated systems .
  • Purification methods : Ethanol recrystallization vs. flash chromatography may recover differing yields due to byproduct removal .

Q. What computational approaches predict reactivity in derivatives of this compound?

Density Functional Theory (DFT) calculates substituent effects on:

  • Hammett constants : Quantify electron-withdrawing/donating effects of fluorine and methyl groups .
  • Transition-state energy : Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration) .
  • Non-covalent interactions : Fluorine's role in crystal packing (e.g., C–F···H interactions) .

Q. How can derivatives of this compound be designed for biological activity studies?

Functionalization strategies include:

  • Schiff base formation : Reacting amine-modified analogs with salicylaldehydes to create bioactive ligands (e.g., antitumor agents) .
  • Carboxylic acid derivatives : Introducing -COOH groups at the 3-position enhances solubility for in vitro assays .
  • Fluorine replacement : Swapping fluorine for hydroxyl or methoxy groups alters pharmacokinetic properties .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., InChI key: QFOLNTPEYOGOJM) .
  • Crystallography : Use SHELXPRO for macromolecular interfaces and SHELXC/D/E for high-throughput phasing pipelines .
  • Safety : Avoid prolonged storage of fluorinated biphenyls due to potential degradation; follow TCI America’s guidelines for lab handling .

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